molecular formula C16H26O5 B2672857 tert-butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate CAS No. 1709876-63-0

tert-butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate

Cat. No.: B2672857
CAS No.: 1709876-63-0
M. Wt: 298.379
InChI Key: DKHFFNFRWNNACH-UHFFFAOYSA-N
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Description

tert-butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate: is an organic compound with the molecular formula C16H26O5. It is a derivative of cyclohexene, featuring tert-butyl and tert-butoxycarbonyl groups. This compound is often used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate typically involves the reaction of cyclohexene with tert-butyl chloroformate and tert-butyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a protecting group for carboxylic acids and alcohols during multi-step synthesis.

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which tert-butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate exerts its effects involves the interaction of its functional groups with specific molecular targets. The tert-butyl and tert-butoxycarbonyl groups can undergo hydrolysis, releasing the active cyclohexene derivative. This process is often catalyzed by enzymes or occurs under acidic or basic conditions.

Comparison with Similar Compounds

  • tert-butyl 6-hydroxycyclohex-1-ene-1-carboxylate
  • tert-butyl 6-methoxycyclohex-1-ene-1-carboxylate
  • tert-butyl 6-aminocyclohex-1-ene-1-carboxylate

Comparison: tert-butyl 6-{[(tert-butoxy)carbonyl]oxy}cyclohex-1-ene-1-carboxylate is unique due to the presence of both tert-butyl and tert-butoxycarbonyl groups, which provide stability and protect the reactive sites during synthesis. This makes it a valuable intermediate in organic synthesis compared to its similar compounds, which may lack one of these protective groups and thus be less stable or versatile.

Properties

IUPAC Name

tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5/c1-15(2,3)20-13(17)11-9-7-8-10-12(11)19-14(18)21-16(4,5)6/h9,12H,7-8,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHFFNFRWNNACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CCCCC1OC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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